2-Phenoxyacetamidine Hydrochloride
Overview
Description
2-Phenoxyacetamidine Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O . It’s also known as 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride with the molecular formula C14H15ClN2O .
Molecular Structure Analysis
The InChI code for 2-Phenoxyacetamidine Hydrochloride is1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-6H,9-10H2;1H
. The Canonical SMILES is C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N.Cl
. Physical And Chemical Properties Analysis
The molecular weight of 2-Phenoxyacetamidine Hydrochloride is 262.73 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass is 262.0872908 g/mol and the monoisotopic mass is also 262.0872908 g/mol . The topological polar surface area is 59.1 Ų .Scientific Research Applications
Antisecretory Effects in Histamine H2-Receptor Antagonists
N-(3-[3-(1-Piperidinylmethyl)phenoxy]propyl)acetoxyacetamide hydrochloride, a compound closely related to 2-Phenoxyacetamidine Hydrochloride, has been studied for its highly specific H2-receptor antagonistic properties. It has shown efficacy in inhibiting gastric acid secretion in rats and dogs, induced by various stimuli such as carbachol, desglugastrin, and histamine, indicating its potential application in the treatment of conditions related to excess gastric acid secretion (Bickel, Herling, Rising, & Wirth, 1986).
Radioreceptor Assay for Serum Levels of Beta-Adrenoceptor Antagonists
The compound has been used in the development of radioreceptor assays to measure serum drug levels of beta-adrenoceptor antagonists like cetamolol hydrochloride. This highlights its application in the field of pharmacokinetics and drug monitoring, providing a valuable tool for clinical trials and therapeutic drug monitoring (Stern, 1984).
Synthesis of Roxatidine Acetate
A new synthesis method for N-{3-[3-(l-piperidinylmethyl)-phenoxy]propyl}acetoxyacetamide hydrochloride, a drug related to 2-Phenoxyacetamidine Hydrochloride, has been developed. This process is significant for the bulk production of roxatidine acetate, a drug used for treating gastric ulcers and acid-related disorders, showcasing the compound's role in facilitating drug manufacturing processes (Tarpanov et al., 1999).
Conformational Study of Histamine H2-Receptor Antagonists
Research on the crystal structures of related compounds like 2-acetoxy-N-[3-[m-(1-piperidinomethyl)phenoxy]propyl]acetamide has provided insights into the molecular conformation of these drugs, important for understanding their mechanism of action as H2-receptor antagonists. This information is crucial for the development of more effective drugs in this category (In et al., 1988).
Synthesis of Novel Isoxazole Derivatives
Substituted aryl-N-chalconyl aminophenols, a class including derivatives of compounds similar to 2-Phenoxyacetamidine Hydrochloride, have been synthesized and investigated for their analgesic and antimicrobial activities. This illustrates the compound's potential as a base for developing new pharmacologically active agents (Sahu et al., 2009).
Gastroprotective Effects of β3 Adrenoceptor Agonists
Compounds related to 2-Phenoxyacetamidine Hydrochloride have been studied for their gastroprotective effects, showing significant reduction in incidences of gastric ulceration, highlighting its therapeutic potential in gastroprotection (Sevak, Paul, Goswami, & Santani, 2002).
Safety and Hazards
properties
IUPAC Name |
2-phenoxyethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLLGGMCNVVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372589 | |
Record name | 2-Phenoxyacetamidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyacetamidine Hydrochloride | |
CAS RN |
67386-38-3 | |
Record name | 67386-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenoxyacetamidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENOXYACETAMIDINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.